3-Bromo-4-fluoro-5-iodobenzamide

Description

Chemical Identity:

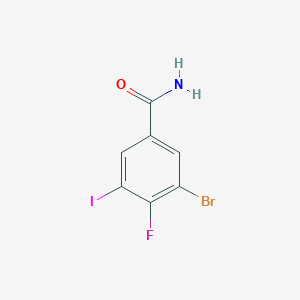

3-Bromo-4-fluoro-5-iodobenzamide (CAS: 2241721-73-1) is a halogenated benzamide derivative with the molecular formula C₇H₅BrFIN₂O and a molecular weight of 358.93 g/mol. Its structure features bromo (Br), fluoro (F), and iodo (I) substituents at positions 3, 4, and 5, respectively, on the benzene ring, along with a primary amide group (-CONH₂) .

Properties

IUPAC Name |

3-bromo-4-fluoro-5-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFINO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNNZPZHLQYWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluoro-5-iodobenzamide typically involves multi-step synthetic routes. One common method includes the introduction of bromine, fluorine, and iodine atoms onto a benzamide scaffold through electrophilic aromatic substitution reactions. For instance, starting from a benzamide derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often performed using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of 3-Bromo-4-fluoro-5-iodobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzamide core.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-fluoro-5-iodobenzamide has shown potential in the development of therapeutic agents due to its ability to interact with biological targets.

- Anticancer Activity :

- Anti-inflammatory Properties :

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique halogen substituents enhance its reactivity and selectivity in chemical reactions.

Biological Research

In biological systems, 3-Bromo-4-fluoro-5-iodobenzamide can be used as a probe to study enzyme interactions and cellular processes. Its structure allows for potential binding to various receptors, influencing signaling pathways related to growth and inflammation.

Case Studies

- Study on Cancer Cell Lines :

- Inflammation Models :

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. For example, the presence of bromine, fluorine, and iodine can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Properties :

- SMILES : IC₁=C(Br)C(F)=C(N)C(C(N)=O)=C₁

- InChi Key : UGGBZCUXUAIHRO-UHFFFAOYSA-N

Comparison with Structural Analogs

Halogenated Benzamide Derivatives

The table below compares 3-bromo-4-fluoro-5-iodobenzamide with structurally related bromo-iodobenzamides and other halogenated analogs:

Key Observations :

- Substituent Effects : The triple halogenation (Br, F, I) in the target compound increases molecular weight and polarizability compared to simpler analogs like 3-bromo-5-iodobenzamide. Fluorine’s electronegativity may enhance metabolic stability, while iodine contributes to steric bulk .

- Functional Group Diversity : The amide group (-CONH₂) in the target compound distinguishes it from trifluoromethyl-containing analogs (e.g., 37a), which prioritize hydrophobic interactions .

Heterocyclic Derivatives

Compounds with heterocyclic cores, such as benzimidazoles or oxadiazoles, exhibit distinct physicochemical profiles:

Comparison Highlights :

Physical Properties

- Boiling Point/Melting Point : Heavy halogens (Br, I) increase molecular weight and intermolecular forces, likely elevating melting points. For example, 2,6-difluoro-4-iodoanisole (FW 270.02) has a boiling point of 65°C, suggesting the target compound may exhibit similar thermal stability .

- Solubility : The target compound is typically dissolved in DMSO for research use, whereas analogs with polar groups (e.g., -COOH) show better aqueous solubility .

Biological Activity

3-Bromo-4-fluoro-5-iodobenzamide is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of multiple halogens (bromine, fluorine, and iodine) in its structure can significantly influence its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of 3-Bromo-4-fluoro-5-iodobenzamide is C7H4BrFINE. The unique combination of halogens can affect the compound's lipophilicity, binding affinity, and overall biological activity. Halogen substituents are known to modulate the pharmacokinetic properties of compounds, which is crucial for drug development.

The mechanism of action for 3-Bromo-4-fluoro-5-iodobenzamide involves its interaction with various biological targets, including enzymes and receptors. The halogen atoms can enhance the compound's ability to form hydrogen bonds and participate in π-stacking interactions, which are essential for binding to target proteins. This compound may also exhibit effects on cell signaling pathways related to cancer and inflammatory diseases.

Biological Activity

Research studies have investigated the biological activity of 3-Bromo-4-fluoro-5-iodobenzamide in various contexts:

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study focusing on the optimization of HSP27 inhibitors revealed that compounds structurally related to 3-Bromo-4-fluoro-5-iodobenzamide exhibited significant anti-tumor activity in mouse models. These compounds were evaluated for their pharmacokinetics and demonstrated effective blood-brain barrier (BBB) penetration, which is crucial for treating central nervous system tumors .

Case Study 2: Anti-inflammatory Mechanism

Research investigating new therapeutic strategies for inflammatory diseases highlighted that compounds with similar chemical structures exhibited significant anti-inflammatory effects through the inhibition of TNF-alpha production and modulation of neutrophil activity . This suggests that 3-Bromo-4-fluoro-5-iodobenzamide could be explored as a novel anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.